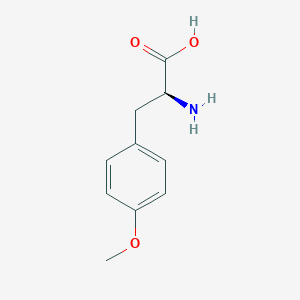

H-Tyr(Me)-OH

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYBMYRBIABFTA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6230-11-1 | |

| Record name | O-Methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6230-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006230111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-methyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCX8EOU7CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for O Methyl L Tyrosine and Its Protected Derivatives

Stereoselective Synthesis of O-Methyl-L-tyrosine

The stereoselective synthesis of O-Methyl-L-tyrosine is critical for its application in biologically active peptides and molecules, ensuring the correct L-configuration is obtained. The most prevalent strategy relies on using the naturally occurring and enantiomerically pure L-tyrosine as a starting material. thieme-connect.com This approach preserves the inherent chirality of the alpha-carbon throughout the synthetic sequence.

A common route involves the protection of the amino and carboxyl groups of L-tyrosine, followed by the methylation of the phenolic hydroxyl group, and subsequent deprotection. An alternative final step involves the catalytic hydrogenation of a protected precursor. For instance, N-Benzyloxycarbonyl-O-methyl-L-tyrosine can be deprotected by dissolving it in ethanol (B145695) and adding it to a suspension of 10% palladium on charcoal in the presence of cyclohexene. Heating this mixture at reflux for one hour, followed by filtration and concentration, yields O-Methyl-L-tyrosine as a white solid. prepchem.com This method effectively removes the benzyloxycarbonyl protecting group while maintaining the stereochemical integrity of the chiral center.

Enzymatic methods have also been explored. For example, the deuterated isotopomer O-methyl-[2-2H]-l-tyrosine, an analogue for studying isotope effects, was synthesized via an isotope exchange reaction catalyzed by the enzyme tryptophanase. nih.gov Such bioinspired strategies are gaining attention for their high selectivity. rsc.org

Synthesis of N-Protected O-Methyl-L-tyrosine Derivatives

In peptide synthesis, the protection of the α-amino group is a fundamental requirement to control amide bond formation. For O-Methyl-L-tyrosine, the two most common N-protecting groups are the fluorenylmethoxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group.

Fmoc-O-Methyl-L-tyrosine Synthesis Strategies

N-α-Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH) is a standard building block for the introduction of O-methyl-tyrosine residues into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). alfa-chemistry.comsigmaaldrich.com The Fmoc group is advantageous as it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), which does not affect other acid-labile protecting groups on the peptide chain. rsc.orgscbt.com

A comprehensive synthetic route starting from L-tyrosine has been developed to produce Fmoc-O-methyl-L-tyrosine with high yield and enantiomeric purity. google.com The process involves a sequence of esterification, amidation, etherification, hydrolysis, and a final amidation step, achieving a total yield of 61.5% and an enantiomeric excess (ee) value greater than 99%. google.com In SPPS, the coupling of Fmoc-Tyr(Me)-OH to a resin-bound amine is facilitated by activating agents such as PyBOP in the presence of a base like N-methylmorpholine (NMM). rsc.org

| Method | Starting Material | Key Reagents | Notes | Reference(s) |

| Multi-step Synthesis | L-Tyrosine | Thionyl chloride, Methanol (B129727), Fmoc-OSu | A sequential process involving esterification, etherification, and N-protection. | google.com |

| Direct Fmoc Protection | O-Methyl-L-tyrosine | Fmoc-OSu or Fmoc-Cl, Base | Standard procedure for N-protection of amino acids. | chemicalbook.com |

| Use in SPPS | Fmoc-Tyr(Me)-OH | PyBOP, NMM (Coupling); Piperidine, DMF (Deprotection) | Standard protocol for incorporating the amino acid into a peptide chain. | rsc.org |

Boc-O-Methyl-L-tyrosine Synthesis Strategies

Boc-O-methyl-L-tyrosine is another essential derivative, widely used in both solid-phase and solution-phase peptide synthesis, as well as in the development of pharmaceuticals. chemimpex.comanaspec.com The Boc group is stable under a variety of conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).

The most common method for its preparation involves the reaction of O-Methyl-L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a suitable solvent system, often in the presence of a base to facilitate the reaction. google.com This derivative is particularly valuable in medicinal chemistry and has been utilized in the development of new drugs, including those targeting neurological disorders, where it can mimic natural amino acids while offering enhanced stability. chemimpex.com

| Method | Starting Material | Key Reagents | Notes | Reference(s) |

| Boc Protection | O-Methyl-L-tyrosine | Di-tert-butyl dicarbonate ((Boc)₂O), Base | A standard and efficient method for introducing the Boc protecting group. | google.com |

| Use in Research | Boc-O-methyl-L-tyrosine | N/A | Serves as a key building block in peptide synthesis and drug development. | chemimpex.comanaspec.com |

Synthesis of O-Methyl-L-tyrosine Esters and Amides

Further derivatization of the carboxylic acid function of O-Methyl-L-tyrosine to form esters and amides is a common strategy to create intermediates for synthesis or to generate final products with specific biological activities.

Esters The synthesis of O-Methyl-L-tyrosine methyl ester is a straightforward esterification. One method involves stirring O-Methyl-L-tyrosine in methanol at 0°C and adding thionyl chloride dropwise. prepchem.com The reaction is then heated to reflux to drive it to completion. prepchem.com A similar procedure starting from L-tyrosine first yields L-tyrosine methyl ester hydrochloride with high yield (95.5-97.2%) and purity (98.6-99.3%). google.com This intermediate can then be O-methylated. An N-acetylated version, N-acetyl-L-tyrosine methyl ester, is also a key intermediate that can be prepared efficiently and subsequently O-methylated using reagents like diazomethane. caltech.educaltech.edu

Amides Amide derivatives are typically prepared by coupling the carboxylic acid of a protected O-Methyl-L-tyrosine with a primary or secondary amine. academie-sciences.fr This requires activation of the carboxyl group, often achieved using coupling reagents common in peptide synthesis, such as HBTU or HATU. researchgate.netresearchgate.net A well-defined method involves reacting an activated ester of an N-protected amino acid, such as an N-hydroxysuccinimide ester, with an amine. This has been used to prepare amides with biologically active molecules like dopamine (B1211576). google.com Additionally, the N-acetyl amide of O-methyl-L-tyrosine can be prepared from N-acetyl-L-tyrosine through methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base. caltech.edu

| Derivative Type | Method | Key Reagents | Product Example | Reference(s) |

| Ester | Fischer Esterification | Methanol, Thionyl Chloride | O-Methyl-L-tyrosine methyl ester | google.comprepchem.com |

| Ester | From N-acetyl derivative | Diazomethane | O-methyl-N-acetyl-tyrosine methyl ester | caltech.educaltech.edu |

| Amide | Coupling Reaction | Coupling agents (HBTU, HATU), Amine | Peptide bonds, other amides | academie-sciences.frresearchgate.netresearchgate.net |

| Amide | Activated Ester Method | N-hydroxysuccinimide ester, Dopamine | N-3',4-Dihydroxy-B-phenethyl-L-tyrosine amide | google.com |

| Amide (N-acetyl) | Williamson Synthesis | N-acetyl-L-tyrosinate, Methyl iodide | O-methyl-N-acetyl-L-tyrosine | caltech.edu |

Advanced Chemical Approaches for O-Methyl-L-tyrosine Homologues and Analogues

The structural framework of O-Methyl-L-tyrosine can be modified to create homologues (compounds with altered side-chain lengths) and analogues (compounds with different substituents or structural features). These advanced derivatives are crucial for probing structure-activity relationships in drug discovery.

Homologues The synthesis of tyrosine homologues and their O-methyl derivatives can be achieved by starting with precursors of different chain lengths. For example, O-methylated homologues have been prepared using starting materials such as 2-(4-methoxyphenyl)ethanol and 3-(4-methoxyphenyl)propanol, which lead to shortened or elongated side chains, respectively. uga.edu

Analogues A wide array of analogues has been synthesized to fine-tune biological activity.

Ring-Substituted Analogues: Direct electrophilic aromatic substitution on the phenyl ring is a common strategy. For instance, the bromination of O-methyl-L-tyrosine with bromine in aqueous hydrochloric acid yields 3,5-dibromo-O-methyl-L-tyrosine. researchgate.net More complex analogues, such as Boc-2′,6′-dimethyl-l-tyrosine, have been synthesized using advanced cross-coupling reactions, like a microwave-assisted Negishi coupling, which efficiently forms the key carbon-carbon bonds. nih.gov

N-Methylated Analogues: The introduction of a methyl group on the α-amino nitrogen can significantly alter a peptide's conformational properties and resistance to enzymatic degradation. Compounds like N-methyl-l-tyrosine and Fmoc-N-methyl-O-methyl-L-tyrosine are valuable in peptidomimetic studies. nih.govchemimpex.comchemimpex.com

Isotopically Labeled Analogues: For mechanistic and metabolic studies, isotopically labeled analogues are indispensable. O-methyl-[2-2H]-l-tyrosine has been synthesized enzymatically for kinetic isotope effect studies. nih.gov Photochemical methods have also been shown to deuterate the aromatic ring of O-methyl tyrosine, preferentially at the ortho positions. researchgate.net

| Approach | Method | Key Reagents/Techniques | Product Example | Reference(s) |

| Homologation | Modified Shimohigashi method | 2-(4-methoxyphenyl)ethanol | O-methyl-L-homotyrosine | uga.edu |

| Ring Substitution | Electrophilic Bromination | Bromine, Hydrochloric Acid | 3,5-dibromo-O-methyl-L-tyrosine | researchgate.net |

| Ring Substitution | Negishi Cross-Coupling | Zinc dust, Aryl iodide, Palladium catalyst, Microwave | Boc-2′,6′-dimethyl-l-tyrosine | nih.gov |

| N-Alkylation | N/A | N/A | N-methyl-l-tyrosine | nih.gov |

| Isotopic Labeling | Enzymatic Exchange | Tryptophanase, D₂O | O-methyl-[2-²H]-l-tyrosine | nih.gov |

| Isotopic Labeling | Photochemical Deuteration | UV light, Tyrosine | ortho-deuterated O-methyl tyrosine | researchgate.net |

Genetic Code Expansion and Protein Engineering Applications of O Methyl L Tyrosine

Site-Specific Incorporation of O-Methyl-L-tyrosine into Proteins

The primary method for site-specific incorporation of OMeY into proteins involves the use of amber codon suppression acs.orgacs.orgnih.govpnas.orgacs.orgresearchgate.netgoogle.comnih.govacs.orgnih.govnih.govresearchgate.net. This technique requires mutating the gene encoding the protein of interest to include an amber stop codon (UAG) at the desired site of modification. Subsequently, an orthogonal aaRS/tRNA pair specific for OMeY is co-expressed within the host cell. This system ensures that the amber codon is recognized by the engineered tRNA, which carries the charged OMeY to the ribosome, thereby inserting it into the nascent polypeptide chain.

This approach has been successfully implemented in Escherichia coli for the production of proteins containing OMeY, such as dihydrofolate reductase (DHFR) acs.orgresearchgate.net. The methodology has also been extended to other microbial hosts, including Bacillus subtilis, for bioproduction applications. In B. subtilis, OMeY has been incorporated into proteins like the surfactin-forming non-ribosomal peptide synthetase (NRPS) researchgate.net.

Structural and Functional Probing of Proteins via O-Methyl-L-tyrosine Mutagenesis

The precise placement of ncAAs like OMeY within protein structures provides powerful means to probe protein architecture, dynamics, and function researchgate.net. While specific studies detailing the use of OMeY for direct structural or functional probing are less extensively detailed in the provided literature snippets, the broader utility of modified amino acids for such investigations is well-established. For example, related compounds such as O-methyl-phenylalanine (OMePhe) have been utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the structure, dynamics, and ligand-binding properties of large proteins nih.gov. The introduction of OMeY can alter local protein environments by modifying hydrophobicity, steric interactions, or electronic properties compared to tyrosine, thereby offering insights into protein folding, stability, and molecular recognition events.

Engineering Cellular Metabolism and Bioproduction via O-Methyl-L-tyrosine Dependent Gene Expression

OMeY has emerged as a critical component in engineering cellular metabolism and bioproduction through its ability to act as a molecular switch for gene expression nih.govresearchgate.netresearchgate.net. The strategy of Genetic Code Expansion-based Cell Growth and Biosynthesis Balance Engineering (GCE-CGBBE) leverages OMeY-dependent gene expression to precisely regulate metabolic pathways and cellular processes nih.govresearchgate.net.

This approach has demonstrated significant success in enhancing the production of various biomolecules. In Bacillus subtilis, the controlled expression of genes essential for N-acetylneuraminic acid (NeuAc) biosynthesis, mediated by OMeY incorporation, resulted in a 2.34-fold increase in NeuAc titer by balancing cell growth with product synthesis nih.govresearchgate.net. Similarly, in Escherichia coli, the GCE-CGBBE strategy utilizing OMeY has led to a 4.54-fold increase in N-acetylglucosamine titer by optimizing the balance between glycolysis and product formation researchgate.net. Furthermore, OMeY has been employed to link the biosynthesis of the lipopeptide surfactin (B1297464) in B. subtilis to its incorporation, achieving a maximum surfactin titer of 10.8 g/L researchgate.net.

Table 3: Bioproduction Applications of O-Methyl-L-tyrosine Dependent Gene Expression

| Organism | Target Bioproduction Product | OMeY-Dependent Regulation Strategy | Titer Improvement (Fold) | Max Titer Achieved | Citation(s) |

| Bacillus subtilis | N-acetylneuraminic acid (NeuAc) | Balancing cell growth and biosynthesis via OMeY-dependent gene expression | 2.34-fold | - | nih.govresearchgate.net |

| Escherichia coli | N-acetylglucosamine | Balancing glycolysis and N-acetylglucosamine production via OMeY-dependent gene expression | 4.54-fold | - | researchgate.net |

| Bacillus subtilis | Surfactin | Linking NRPS biosynthesis to OMeY addition | - | 10.8 g/L | researchgate.net |

Compound List

O-Methyl-L-tyrosine (OMeY)

O-methyl-phenylalanine (OMePhe)

O Methyl L Tyrosine in Peptide and Peptidomimetic Synthesis

Solid-Phase Peptide Synthesis (SPPS) Utilizing O-Methyl-L-tyrosine Derivatives

Solid-phase peptide synthesis (SPPS) is a widely employed technique for the efficient assembly of peptides. In this method, the peptide chain is incrementally built on a solid resin support. O-Methyl-L-tyrosine is incorporated into peptide sequences using its appropriately protected derivatives, primarily as N-α-Fmoc (9-fluorenylmethyloxycarbonyl) or N-α-Boc (tert-butyloxycarbonyl) protected forms. chemimpex.comchemimpex.comresearchgate.netnih.gov

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a suitable solvent, while the Boc group is acid-labile and removed with acids like trifluoroacetic acid (TFA). peptide.comiris-biotech.de This orthogonal protection strategy allows for the selective deprotection of the α-amino group for subsequent amino acid coupling without affecting the side-chain protecting groups. peptide.com

The general cycle of SPPS involving an O-Methyl-L-tyrosine derivative is as follows:

Deprotection: The N-α-protecting group (Fmoc or Boc) of the resin-bound amino acid or peptide is removed.

Activation and Coupling: The carboxylic acid group of the incoming Fmoc- or Boc-O-Methyl-L-tyrosine is activated using a coupling reagent (e.g., HATU, HBTU, DIC) and then coupled to the deprotected N-terminus of the resin-bound peptide chain. researchgate.netsigmaaldrich.com

Washing: Excess reagents and byproducts are washed away to ensure the purity of the growing peptide.

This cycle is repeated until the desired peptide sequence is assembled. The methoxy (B1213986) group on the aromatic ring of O-Methyl-L-tyrosine enhances the solubility and stability of the amino acid derivative, which can facilitate smoother reactions and potentially higher yields during synthesis. chemimpex.com

Table 1: Protecting Groups Used in Solid-Phase Peptide Synthesis of O-Methyl-L-tyrosine Containing Peptides

| Protecting Group | Abbreviation | Protection Site | Deprotection Conditions |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Piperidine |

| tert-Butyloxycarbonyl | Boc | α-Amino group | Trifluoroacetic acid (TFA) |

| tert-Butyl | tBu | Side-chain hydroxyl/carboxyl | Trifluoroacetic acid (TFA) |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Solution-Phase Peptide Synthesis Incorporating O-Methyl-L-tyrosine

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable method, particularly for the synthesis of shorter peptides or for large-scale production. In this approach, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step.

The principles of protection, activation, and coupling are similar to SPPS. O-Methyl-L-tyrosine, with its α-amino and carboxyl groups appropriately protected, is coupled to another amino acid or peptide fragment in solution. researchgate.net The choice of protecting groups is critical to prevent side reactions and ensure the desired peptide bond formation. The enhanced solubility imparted by the O-methyl group can be advantageous in solution-phase synthesis, potentially improving reaction conditions and yields. chemimpex.com

A general procedure for incorporating O-Methyl-L-tyrosine in solution-phase synthesis involves:

Protection of the N-terminus of O-Methyl-L-tyrosine (e.g., with a Boc or Z group) and the C-terminus of the other amino acid (e.g., as a methyl or ethyl ester).

Activation of the free carboxyl group of the N-protected O-Methyl-L-tyrosine using a coupling reagent.

Reaction of the activated O-Methyl-L-tyrosine with the deprotected amino group of the other amino acid to form the peptide bond.

Purification of the resulting dipeptide.

Selective deprotection of either the N- or C-terminus to allow for further chain elongation.

Design and Synthesis of Bioactive Peptidomimetics Containing O-Methyl-L-tyrosine

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability, bioavailability, and receptor affinity. nih.gov O-Methyl-L-tyrosine is a valuable building block in the design of peptidomimetics. chemimpex.comresearchgate.net

The methylation of the hydroxyl group of tyrosine can:

Prevent post-translational modifications: In biological systems, the hydroxyl group of tyrosine can be phosphorylated. O-methylation blocks this modification, which can be useful in designing peptides that resist certain cellular signaling pathways.

Enhance metabolic stability: The methyl group can protect the aromatic ring from enzymatic degradation, leading to a longer in vivo half-life. biosynth.com

Modulate receptor binding: The altered electronic and steric properties of the O-methylated ring can influence the binding affinity and selectivity of the peptide for its target receptor.

For example, the incorporation of O-Methyl-L-tyrosine into opioid peptide analogs has been explored to enhance their bioactivity and selectivity. researchgate.net The synthesis of these peptidomimetics often follows the principles of SPPS or solution-phase synthesis, utilizing the appropriately protected O-Methyl-L-tyrosine derivatives. chemimpex.comresearchgate.net

Influence of O-Methyl-L-tyrosine on Peptide Conformation and Stability

Conformational Effects:

Steric Hindrance: The methyl group adds steric bulk to the tyrosine side chain, which can restrict the rotational freedom around the peptide backbone and influence the local secondary structure (e.g., α-helices, β-sheets).

Hydrophobicity: The replacement of a polar hydroxyl group with a less polar methoxy group increases the hydrophobicity of the side chain. This can affect how the peptide folds and interacts with its environment, including solvent molecules and receptor binding pockets.

Stability Effects:

Proteolytic Resistance: The methyl group can sterically hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the peptide's resistance to enzymatic cleavage and prolonging its biological activity. biosynth.comacs.org N-terminal methylation, in particular, has been shown to prevent degradation by proteases. acs.org

Chemical Stability: The O-methyl ether linkage is generally more stable to chemical degradation than the free hydroxyl group, which can be susceptible to oxidation.

Molecular dynamics studies can be employed to predict and understand the conformational changes induced by the incorporation of O-Methyl-L-tyrosine into a peptide sequence. researchgate.net These insights are crucial for the rational design of peptides and peptidomimetics with desired structural and functional properties.

Table 2: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| O-Methyl-L-tyrosine | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| tert-Butyloxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| 1-Hydroxy-7-azabenzotriazole | HATU |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | HBTU |

| N,N'-Diisopropylcarbodiimide | DIC |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Neuropharmacological and Biochemical Investigations of O Methyl L Tyrosine

Modulation of Neurotransmitter Synthesis Pathways by O-Methyl-L-tyrosine

The synthesis of critical catecholamine neurotransmitters, such as dopamine (B1211576) and norepinephrine, is a tightly regulated process. O-Methyl-L-tyrosine has been identified as a modulator of key enzymes within these pathways, offering insights into the control mechanisms of monoamine neurotransmission.

O-Methyl-L-tyrosine as a Tool in Neurobiological Pathway Elucidation

The specific inhibitory action of O-Methyl-L-tyrosine on tyrosine hydroxylase makes it a valuable pharmacological tool for neuroscientists. Researchers utilize O-Methyl-L-tyrosine to probe the functional roles of catecholamine synthesis in various physiological and pathological processes. By selectively reducing catecholamine levels, scientists can observe the behavioral, physiological, and molecular consequences, thereby elucidating the contribution of dopaminergic and noradrenergic systems to specific neural functions. For example, O-Methyl-L-tyrosine can be employed in studies investigating the involvement of dopamine in motor control, reward pathways, or cognitive functions. By administering this compound and observing changes in performance on tasks related to these functions, researchers can infer the necessity of intact catecholamine synthesis for normal operation. Its use allows for a controlled manipulation of neurotransmitter levels, providing a chemical means to dissect complex neurobiological circuits and understand the impact of catecholamine depletion.

Assessment of O-Methyl-L-tyrosine Derivatives in Neurological Disorder Research

The therapeutic potential and research utility of O-Methyl-L-tyrosine have also spurred the synthesis and investigation of its derivatives. Modifications to the O-Methyl-L-tyrosine structure can alter its pharmacokinetic properties, target specificity, or inhibitory potency. These derivatives are often designed to enhance brain penetration, prolong action, or achieve more selective inhibition of TH or related enzymes. Research into these derivatives has been particularly relevant in the context of neurological disorders characterized by catecholamine dysregulation, such as Parkinson's disease, which involves the progressive loss of dopaminergic neurons. Studies have assessed various O-Methyl-L-tyrosine analogues for their ability to modulate dopamine synthesis in models of these conditions. Some derivatives have shown promise in preclinical studies for their potential to fine-tune catecholamine levels without causing complete depletion, thereby offering a more nuanced approach to neurochemical modulation. The assessment involves evaluating their efficacy in animal models of disease and their interaction with specific enzyme isoforms or cellular targets.

| Derivative Type | Research Focus | Potential Application Area |

| O-Methyl-L-tyrosine Analogues | Enhanced TH Inhibition, Altered Pharmacokinetics | Parkinson's Disease |

| Modified Side Chains | Increased Brain Penetration, Receptor Affinity | Neurotransmitter Disorders |

| Ester or Amide Derivatives | Prodrug Strategies, Sustained Release | Neurological Research |

Radiotracer Development and Imaging Applications Involving O-Methyl-L-tyrosine Analogues

The ability of O-Methyl-L-tyrosine and its analogues to interact with key enzymes in catecholamine metabolism has also paved the way for their use in developing radiotracers for in vivo imaging techniques, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). By incorporating radioactive isotopes (e.g., Carbon-11, Fluorine-18) into O-Methyl-L-tyrosine analogues, researchers can create molecular probes that, when administered to living organisms, can be tracked and visualized. These radiolabeled compounds can be designed to bind to specific targets, such as tyrosine hydroxylase or related transporters, allowing for the non-invasive assessment of their distribution and density in the brain. For example, radiotracers based on O-Methyl-L-tyrosine analogues could potentially be used to image the integrity of dopaminergic neurons or to monitor the activity of enzymes involved in catecholamine synthesis in conditions like Parkinson's disease or addiction. The development focuses on creating tracers with high specificity, appropriate half-life, and favorable pharmacokinetic properties for effective imaging of neurochemical processes.

| Radiotracer Component | Target of Interest | Imaging Modality | Potential Application |

| O-Methyl-L-tyrosine analogue | Tyrosine Hydroxylase (TH) | PET/SPECT | Parkinson's Disease |

| O-Methyl-L-tyrosine analogue | Dopamine Synthesis Pathways | PET/SPECT | Neurotransmitter Imaging |

| Radiolabeled derivatives | Catecholamine Metabolism Enzymes | PET/SPECT | Neurological Research |

Compound List:

O-Methyl-L-tyrosine

L-tyrosine

L-DOPA

Dopamine

Norepinephrine

Homovanillic acid

3-methoxy-4-hydroxyphenylglycol

Enzymatic and Bioconjugation Strategies Involving O Methyl L Tyrosine

Role of O-Methyl-L-tyrosine in L-Amino Acid Oxidase (LAAO) Catalyzed Reactions

L-Amino acid oxidase (LAAO) is an enzyme widely distributed in nature, known for its biological activities, including the induction of apoptosis and antibacterial properties researchgate.netdntb.gov.ua. LAAOs catalyze the stereospecific oxidative deamination of L-amino acids to α-keto acids, ammonia, and hydrogen peroxide researchgate.netuniprot.orgnih.govacs.org. O-Methyl-L-tyrosine has been investigated as a substrate for LAAO, with studies focusing on understanding the enzyme's mechanism and the impact of substrate modifications.

Isotope Effects in O-Methyl-L-tyrosine Deamination by LAAO

Studies investigating the deamination of O-Methyl-L-tyrosine by LAAO have employed isotopic labeling to elucidate the reaction mechanism researchgate.netdntb.gov.uaresearchgate.netresearchgate.netnih.gov. By synthesizing a deuterated isotopomer, O-methyl-[2-²H]-L-tyrosine, and studying the kinetic isotope effects (KIE), researchers have gained insights into the rate-determining step of the reaction. The observed isotope effects suggest that the cleavage of the α-C-H bond is a critical step in the catalytic process and that the α-hydrogen plays a role in the substrate binding at the enzyme's active site researchgate.netdntb.gov.uaresearchgate.netresearchgate.netnih.gov. These findings are crucial for understanding LAAO's catalytic mechanism and substrate recognition.

Inhibitory Effects of O-Methyl-L-tyrosine Derivatives on LAAO

Beyond its role as a substrate, derivatives of O-Methyl-L-tyrosine have also been examined for their inhibitory effects on LAAO activity researchgate.netdntb.gov.uanih.gov. Studies have investigated compounds such as α-methyl-L-tyrosine and N-methyl-L-tyrosine. Through kinetic analysis, such as Lineweaver-Burk plots, the modes of inhibition have been determined. For instance, α-methyl-L-tyrosine has been identified as a mixed-type inhibitor, while N-methyl-L-tyrosine acts as a non-competitive inhibitor of LAAO researchgate.netdntb.gov.uanih.gov. Understanding these inhibitory effects can be valuable for developing modulators of LAAO activity.

Tyrosinase and Catechol-O-methyltransferase (COMT) Cascade for Tyrosine Residue Modification

A significant strategy for modifying tyrosine residues in peptides and proteins involves a tandem enzymatic cascade utilizing fungal tyrosinase and mammalian catechol-O-methyltransferase (COMT) acs.orgacs.orgacs.orgnih.govmdpi.comnih.govuniprot.orgresearchgate.netnih.govucl.ac.ukmdpi.com. This cascade leverages the ability of tyrosinase to hydroxylate tyrosine residues to form L-DOPA (3,4-dihydroxyphenylalanine) acs.orgacs.orgnih.govresearchgate.netnih.gov. Subsequently, COMT catalyzes the O-alkylation (specifically O-methylation) of the resulting catechol moiety, often using S-adenosylmethionine (SAM) as a methyl donor acs.orgacs.orgacs.orgnih.govmedchemexpress.com.

This sequential enzymatic action allows for the selective introduction of methoxy (B1213986) groups onto tyrosine residues within peptides and proteins acs.orgacs.orgacs.org. The process is generally selective for tyrosine residues and can tolerate variations in peptide sequences acs.orgacs.orgacs.org. This tyrosinase-COMT cascade has been successfully applied to a diverse range of substrates, including peptide antitumor agents, hormones, cyclic peptide antibiotics, and model proteins acs.orgacs.orgacs.org. The ability to precisely modify tyrosine residues opens avenues for creating novel biomolecules with tailored properties acs.orgacs.orgacs.org.

Site-Specific Protein Labeling and Functionalization Utilizing O-Methyl-L-tyrosine Derivatives

The precise modification of proteins at specific sites is a cornerstone of modern biotechnology, enabling applications in imaging, therapeutics, and diagnostics researchgate.netacs.orgnih.govnih.govacs.orgnih.govrsc.orguni-muenchen.de. O-Methyl-L-tyrosine and its derivatives have emerged as valuable tools in this domain.

One approach involves the genetic code expansion, where engineered aminoacyl-tRNA synthetase (aaRS) and tRNA pairs are used to incorporate unnatural amino acids, such as O-methyl-L-tyrosine, at designated positions within a protein sequence nih.govacs.org. Specifically, variants of tyrosyl-tRNA synthetase (TyrRS) have been developed that are highly specific for O-methyl-L-tyrosine, allowing its directed incorporation into proteins in cellular systems nih.govacs.org. This site-specific incorporation allows for the introduction of a functional handle that can then be further modified or labeled nih.govacs.orgnih.gov.

Furthermore, the tyrosinase-COMT cascade, as described in Section 6.2, provides a method for site-specific functionalization of tyrosine residues acs.orgacs.orgacs.org. By targeting proteins with accessible tyrosine residues, this enzymatic system can regioselectively introduce methoxy groups, effectively labeling the protein acs.orgacs.orgacs.org. This method is distinct from other conjugation strategies, such as those targeting cysteine or lysine (B10760008) residues, offering orthogonality and expanding the toolkit for protein modification nih.govrsc.org. The ability to selectively label proteins at tyrosine sites with O-methyl-L-tyrosine derivatives or through related enzymatic modifications is critical for developing advanced bioconjugates and probes.

Spectroscopic and Structural Characterization of O Methyl L Tyrosine in Research Contexts

Spectroscopic Analysis of O-Methyl-L-tyrosine in Model Systems

The spectroscopic properties of O-Methyl-L-tyrosine and its derivatives have been investigated using various techniques to understand its electronic structure and behavior in different environments.

UV-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy: Derivatives of O-Methyl-L-tyrosine exhibit similar vibronic structure in their absorption spectra to tyrosine. researchgate.net However, the wavelength position of O-Methyl-L-tyrosine derivatives is not significantly shifted by polar organic solvents, with the O-O band appearing at approximately 283.5 ± 0.5 nm. researchgate.net The rotatory strengths of O-Methyl-L-tyrosine derivatives are nearly identical to those of L-tyrosine derivatives in corresponding solvents. researchgate.net For instance, N-acetyl-O-methyl-L-tyrosine ethyl ester in methylcyclohexane (B89554) shows a particularly large rotatory strength. researchgate.net

| Compound | Solvent | O-O Band (nm) | Molar Extinction Coefficient (ε) at 277 nm (M⁻¹cm⁻¹) | Rotatory Strength (c.g.s.) | Δε at 277 nm (M⁻¹cm⁻¹) |

|---|---|---|---|---|---|

| N-acetyl-O-methyl-L-tyrosine ethyl ester | Methylcyclohexane | 283.5 ± 0.5 | 1850 | 1.3 x 10⁻⁴⁰ | 0.75 |

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy has been utilized to characterize O-Methyl-L-tyrosine. The infrared spectrum provides information about the vibrational modes of the molecule, confirming its structural integrity. vwr.comucla.edu Attenuated Total Reflectance (ATR)-IR spectra have also been recorded for O-Methyl-L-tyrosine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of O-Methyl-L-tyrosine and its derivatives. ucla.edunih.gov For example, the ¹H NMR spectrum of 3-Bromo-4-O-methyl-L-tyrosine methyl ester hydrochloride shows distinct signals for the aromatic protons, the methoxy (B1213986) group, and the amino acid backbone. ucla.edu Similarly, the ¹³C NMR spectrum provides characteristic chemical shifts for the different carbon atoms in the molecule. ucla.edu

| Compound | Nucleus | Solvent | Key Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 3-Bromo-4-O-methyl-L-tyrosine methyl ester hydrochloride | ¹H | D₂O | 7.46 (d), 7.21 (dd), 7.05 (d), 4.36 (t), 3.89 (s), 3.85 (s), 3.20 (t) |

| ¹³C | D₂O | 172.9, 157.7, 136.6, 132.8, 130.6, 116.0, 113.9, 59.2, 56.9, 56.4, 37.4 |

Raman Spectroscopy: FT-Raman spectroscopy has also been employed to study O-Methyl-L-tyrosine, providing complementary vibrational information to IR spectroscopy. nih.gov

Advanced Spectroscopic Techniques for O-Methyl-L-tyrosine-Containing Biomolecules

The incorporation of O-Methyl-L-tyrosine into biomolecules allows for the use of advanced spectroscopic techniques to probe protein structure and dynamics.

Fluorescence Spectroscopy: When O-Methyl-L-tyrosine is incorporated into proteins, such as at the Tyr66 position of Green Fluorescent Protein (GFP), it can lead to unique spectral properties. researchgate.net The resulting mutant protein exhibits a blue-shifted fluorescence emission compared to the wild-type protein. researchgate.net For instance, a GFP mutant with O-Methyl-L-tyrosine at position 66 shows an emission maximum at 462 nm when excited at 395 nm. researchgate.net

Vibrational Spectroscopy: Double resonance IR-UV spectroscopy has been used to investigate the interactions between monosaccharides and N-acetyl-L-tyrosine methylamide, a model for the tyrosine side chain. nih.govacs.org These studies, conducted in a solvent-free environment, reveal that the interactions are dominated by hydrogen bonding, with some evidence of CH-π interactions. nih.govacs.org

Terahertz (THz) Spectroscopy: THz spectroscopy is a low-energy technique that is sensitive to the weak interactions and collective vibrational modes in biomolecules. researchgate.net While specific studies on O-Methyl-L-tyrosine using THz spectroscopy are not detailed, the technique holds promise for investigating the dynamics of proteins containing this unnatural amino acid without causing ionization damage. researchgate.net

Tip-Enhanced Raman Spectroscopy (TERS): TERS is a powerful technique for obtaining nanoscale chemical characterization of biomolecules. rsc.org Aromatic amino acids like tyrosine provide strong Raman signals, and TERS can be used to probe the local environment of O-Methyl-L-tyrosine residues within a protein structure with high spatial resolution. rsc.org

Structural Studies of O-Methyl-L-tyrosine Interactions with Biological Macromolecules

X-ray crystallography has been instrumental in elucidating the structural basis for the interaction of O-Methyl-L-tyrosine with proteins.

Engineered Aminoacyl-tRNA Synthetases: To incorporate O-Methyl-L-tyrosine into proteins, scientists have engineered aminoacyl-tRNA synthetases (aaRS). The crystal structure of a mutant Methanococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) specific for O-Methyl-L-tyrosine has been determined. nih.gov The structure reveals that mutations in the active site create altered hydrogen bonding and steric interactions that favor the binding of O-Methyl-L-tyrosine over L-tyrosine. nih.gov Specifically, mutations at residues Tyr32, Asp158, Glu107, and Leu162 remodel the binding pocket to accommodate the methoxy group of O-Methyl-L-tyrosine. nih.govnih.gov

Protein-Ligand Complexes: The crystal structure of E. coli aminopeptidase (B13392206) N in complex with O-Methyl-L-tyrosine has been solved at a resolution of 1.58 Å (PDB ID: 5yq1). pdbj.org This provides a detailed view of how the enzyme recognizes and binds this unnatural amino acid. Similarly, the crystal structure of CYP121 from Mycobacterium tuberculosis in complex with O-methyl dicyclotyrosine has been determined at 1.40 Å resolution (PDB ID: 6RQ9). rcsb.org

| Protein | Ligand | PDB ID | Resolution (Å) | Key Findings |

|---|---|---|---|---|

| M. jannaschii Tyrosyl-tRNA Synthetase (mutant) | O-Methyl-L-tyrosine | - | 3.0 | Active site mutations alter H-bonding and steric interactions to favor O-Methyl-L-tyrosine binding. nih.gov |

| E. coli Aminopeptidase N | O-Methyl-L-tyrosine | 5yq1 | 1.58 | Details the binding mode of O-Methyl-L-tyrosine to the enzyme. pdbj.org |

| M. tuberculosis CYP121 | O-methyl dicyclotyrosine | 6RQ9 | 1.40 | Reveals interactions within the active site of the enzyme. rcsb.org |

Interactions with Surfactants: The interaction of L-tyrosine with various surfactants has been studied using techniques like UV-visible spectroscopy and FTIR. tandfonline.com These studies show that the presence of L-tyrosine can affect the critical micelle concentration (CMC) of surfactants, indicating interactions between the amino acid and the surfactant molecules. tandfonline.com While these studies focus on L-tyrosine, they provide a framework for understanding how the methylated analog might interact with lipid-like environments, which is relevant for membrane proteins.

Emerging Research Directions and Future Perspectives

Integration of O-Methyl-L-tyrosine into Advanced Synthetic Biology Platforms

The ability to site-specifically incorporate unnatural amino acids (ncAAs) into proteins represents a significant advancement in synthetic biology, enabling the creation of proteins with novel functionalities. O-Methyl-L-tyrosine has emerged as a key ncAA for genetic code expansion strategies in various microbial hosts. Researchers have successfully established orthogonal translation systems that allow for the in vivo incorporation of OMeY into proteins in response to amber nonsense codons (TAG) in organisms such as Escherichia coli and Bacillus subtilis nih.govresearchgate.net.

In E. coli, the introduction of a specific transfer RNA (tRNA) and aminoacyl-tRNA synthetase (aaRS) pair, engineered to recognize OMeY, facilitates its incorporation into proteins with high fidelity, often exceeding 99% nih.gov. This capability allows for the creation of proteins with altered structural, chemical, or physical properties not found in the standard 20 amino acids. For instance, OMeY's presence can introduce specific chemical handles or modify protein folding and stability.

Bacillus subtilis has also been engineered to utilize OMeY for protein synthesis. Studies have demonstrated that OMeY-dependent expression systems can be used to balance cell growth with the production of valuable biomolecules researchgate.net. For example, linking the biosynthesis of N-acetylneuraminic acid (Neu5Ac) or surfactin (B1297464) to OMeY incorporation has led to significant titer improvements. In one study, regulating the expression of key genes in B. subtilis with OMeY resulted in a 2.34-fold increase in N-acetylneuraminic acid titer researchgate.net. Furthermore, engineered B. subtilis strains demonstrated effective biocontainment when mediated by OMeY-dependent gene expression, a crucial aspect for reducing the environmental risks associated with genetically modified organisms researchgate.net. The successful integration of OMeY into these microbial cell factories opens avenues for producing novel proteins and metabolites with tailored properties, enhancing bioproduction efficiency and expanding the repertoire of genetically encoded amino acids for industrial applications researchgate.net.

Table 1: Applications of O-Methyl-L-tyrosine in Microbial Synthetic Biology

| Organism | Genetic Code Expansion Strategy | Incorporated Product/Process | Reported Outcome/Benefit | Reference |

| Escherichia coli | Amber stop codon suppression | Site-specific protein incorporation of OMeY | Expansion of genetic repertoire, creation of proteins with novel properties, high translation fidelity (>99%) | nih.gov |

| Bacillus subtilis | Amber stop codon suppression | OMeY-dependent regulation of N-acetylneuraminic acid (Neu5Ac) production | 2.34-fold increase in Neu5Ac titer | researchgate.net |

| Bacillus subtilis | OMeY-mediated expression | Linkage to surfactin biosynthesis | Maximum surfactin titer of 10.8 g/L achieved in fed-batch fermentation; adaptations in motility and increased precursor-producing enzymes detected. | researchgate.net |

| Bacillus subtilis | OMeY-dependent gene expression | Biocontainment of engineered strains | Proposed reduction of risks associated with genetically modified organisms in the natural environment. | researchgate.net |

Novel Therapeutic Paradigms Derived from O-Methyl-L-tyrosine Research

Research into O-Methyl-L-tyrosine is paving the way for novel therapeutic paradigms, particularly in neuroscience and oncology, by leveraging its unique biochemical interactions. OMeY is recognized for its ability to inhibit the enzyme tyrosine hydroxylase (TH), which is the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine (B1211576) chemimpex.comchemimpex.com. This inhibitory action makes OMeY a valuable tool for studying neurotransmitter synthesis and imbalances associated with neurological disorders.

In neuroscience, OMeY is utilized to investigate the mechanisms underlying conditions such as Parkinson's disease and depression, where dopamine levels are critically implicated chemimpex.comchemimpex.com. By modulating dopamine synthesis, OMeY research offers insights into potential therapeutic targets for these disorders. Its application in developing targeted therapies and supplements aimed at enhancing cognitive function and mood regulation is also an active area of investigation chemimpex.com.

Beyond its role in neurotransmitter modulation, OMeY derivatives are being explored for their diagnostic and potentially therapeutic applications in oncology. Specifically, radiolabeled forms, such as O-[11C]methyl-L-tyrosine and L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT), are being evaluated as positron emission tomography (PET) tracers for tumor imaging mdpi.comnih.gov. These tracers exhibit selective uptake via L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant tumors mdpi.com. While primarily used for diagnostic purposes, the selective uptake and metabolism of these OMeY derivatives in tumor cells suggest potential for developing targeted therapeutic agents or theranostic approaches, where imaging and treatment are combined. The non-metabolizable nature of the α-methyl group in [18F]FAMT, for instance, contributes to its favorable pharmacokinetic profile for tumor imaging mdpi.com. Research into OMeY's interaction with enzymes like L-amino acid oxidase (LAAO) also reveals potential for its derivatives in modulating cellular apoptosis and exhibiting antibacterial properties, hinting at broader therapeutic applications nih.gov.

常见问题

Q. What experimental protocols are recommended for synthesizing O-Methyl-L-tyrosine?

Synthesis typically involves diazotization of L-tyrosine derivatives followed by nucleophilic displacement. For example, diazotization of O-methyl-L-tyrosine generates an α-bromo acid intermediate, which can react with methylamine under controlled conditions (100°C in a sealed tube) to yield N-methyl-D-tyrosine. This method emphasizes optical activity preservation and requires strict control of reaction conditions to avoid racemization .

Q. How should researchers validate the purity and identity of O-Methyl-L-tyrosine in synthetic batches?

Standard analytical techniques include reverse-phase HPLC coupled with UV detection and electrospray ionization mass spectrometry (ESI/MS) to confirm molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical for structural verification, particularly to distinguish between positional isomers and confirm methylation at the phenolic oxygen .

Q. What precautions are necessary when handling O-Methyl-L-tyrosine in biochemical assays?

Due to its heat sensitivity, avoid prolonged exposure to temperatures above 25°C. Store lyophilized samples in anhydrous conditions at -20°C. Waste containing this compound must be segregated and processed by certified biological waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods optimize enzyme design for site-specific incorporation of O-Methyl-L-tyrosine into proteins?

The Clash Opportunity Progressive (COP) algorithm predicts mutations in aminoacyl-tRNA synthetases (aaRS) to enhance specificity for O-Methyl-L-tyrosine over natural substrates. For instance, mutant Methanococcus jannaschii TyrRS was designed to preferentially bind O-Methyl-L-tyrosine, enabling amber codon suppression. Structural validation involves molecular docking and binding energy calculations to compare interactions with tyrosine analogs .

Q. What experimental controls are essential when studying O-Methyl-L-tyrosine in post-translational modification assays?

Use O-Methyl-L-tyrosine as a negative control in nitration studies involving tyrosyl radicals. For example, in eosinophil peroxidase (EPO)-mediated nitration, the absence of 3-nitrotyrosine formation from O-Methyl-L-tyrosine (due to blocked phenolic hydroxyl groups) confirms radical-dependent mechanisms. Validate results via HPLC-UV/ESI/MS to exclude electrophilic nitration pathways .

Q. How can molecular dynamics simulations improve force field parameterization for O-Methyl-L-tyrosine?

The R.E.D. Tools suite derives RESP/ESP charges and builds force field libraries for molecular dynamics. For O-Methyl-L-tyrosine, calculate charges using the N-acetyl-O-methyl-L-tyrosine-N’-methylamide dipeptide model. This approach accounts for electronic effects of methylation on neighboring residues and optimizes compatibility with AMBER or CHARMM force fields .

Q. What strategies enable co-incorporation of O-Methyl-L-tyrosine with other unnatural amino acids in genetic code expansion?

Combine orthogonal synthetase/tRNA pairs for distinct codons. For example, AGGA quadruplet codon suppression (for L-homoglutamine) and amber codon suppression (for O-Methyl-L-tyrosine) achieve mutual orthogonality in E. coli. Validate incorporation efficiency via SDS-PAGE and mass spectrometry, ensuring minimal cross-reactivity between systems .

Q. How do researchers resolve contradictions in kinetic data for O-Methyl-L-tyrosine-dependent enzyme systems?

Address discrepancies by comparing substrate saturation curves under varied pH and temperature conditions. For tyrosine hydroxylase assays, monitor competitive inhibition between O-Methyl-L-tyrosine and natural substrates using Lineweaver-Burk plots. Include internal standards (e.g., deuterated analogs) in LC-MS workflows to correct for matrix effects .

Methodological Best Practices

Q. What documentation standards ensure reproducibility in O-Methyl-L-tyrosine research?

Q. How can researchers design robust dose-response studies using O-Methyl-L-tyrosine analogs?

Utilize factorial designs to test interactions between methylation position and biological activity. For enzyme inhibition assays, include a minimum of six concentration points spanning IC values. Normalize data to vehicle controls and validate dose-linear responses using ANOVA with post-hoc Tukey tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。